molecular formula C18H15N2O7S2.K B1146901 Chromoionophore XVII CAS No. 156122-91-7

Chromoionophore XVII

Cat. No.: B1146901
CAS No.: 156122-91-7
M. Wt: 474.553
InChI Key:
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Description

Chromoionophore XVII (C17) is a synthetic, water-soluble fluorescent dye used in a variety of scientific research applications. It is a member of the rhodamine family of fluorescent dyes, with a unique structure that makes it highly photostable and suitable for use in a variety of applications. C17 is a powerful tool for scientists to use in a variety of research areas, including cell biology, biochemistry, and molecular biology.

Scientific Research Applications

Detrimental Changes in Composition of Ion-Selective Electrode and Optode Membranes

Phenoxazine dyes, including Chromoionophore XVII (referred to as ETH 5294), are utilized in chemical sensors for their color-changing properties in response to ion concentrations. Research by Langmaier and Lindner (2005) has shown that the stability of this compound in pH-sensitive membranes is affected by photochemical decomposition, influenced by light wavelength and the presence of certain anions. This study highlights the importance of considering the photochemical stability of chromoionophores in sensor applications (Langmaier & Lindner, 2005).

Monomolecular Layer Formation at the Air/Water Interface

This compound's ability to form stable Langmuir-Blodgett films has been studied by Ishii (2009), demonstrating its potential in creating sensitive layers for detecting changes in environmental conditions. The film's stability varies with the pH of the subphase, indicating its utility in pH-responsive applications (Ishii, 2009).

Quantitative Binding Constants in Solvent Polymeric Sensing Membranes

The binding properties of this compound and other chromoionophores have been characterized by Qin and Bakker (2002) in solvent polymeric membranes, providing crucial insights into their interactions with ions. This research is fundamental for developing more sensitive and selective ion sensors (Qin & Bakker, 2002).

Optical Detection of Anions

Kato, Kawai, and Hattori (2013) explored the anion-sensing properties of chromoionophores, including this compound, when immobilized on sol–gel silica films. Their work provides a foundation for developing chromoionophore-based sensors with enhanced selectivity for specific anions, such as acetate, demonstrating the versatility of this compound in sensor design (Kato, Kawai, & Hattori, 2013).

Mechanism of Action

Target of Action

Chromoionophore XVII, also known as 1-Hydroxy-4-[4-(2-hydroxyethylsulfonyl)phenylazo]naphthalene-2-sulfonic acid potassium salt , is a type of chromoionophore Chromoionophores are a class of compounds that interact with specific ions in the environment

Mode of Action

Chromoionophores operate by binding to specific ions and undergoing a change in their optical properties This change can be measured, providing a means of detecting the presence and concentration of the target ions

Biochemical Pathways

Chromoionophores are typically used in ion-selective optodes, where they, along with an ionophore and an ion exchanger, are impregnated into a plasticized polymer phase to detect electrolytes such as Na+, K+, Ca2+, Mg2+, and Cl− in the sample

Pharmacokinetics

As a chromoionophore, it is likely to be lipophilic , which could influence its bioavailability and distribution.

Result of Action

The result of this compound’s action is a change in its optical properties when it binds to its target ions This change can be measured and used to detect the presence and concentration of the target ions

Action Environment

The action of this compound, like other chromoionophores, can be influenced by environmental factors. For example, the presence and concentration of target ions in the environment will directly affect the chromoionophore’s optical properties

Safety and Hazards

Chromoionophore XVII may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

Recent advances in ion-selective optical sensing, which includes Chromoionophore XVII, have focused on renovating the chromoionophores and detection modes to overcome the pH cross-response and to eliminate the background optical interference . Future challenges and research trends include the development of sensors based on solvatochromic dyes, alternative chromoionophores, photoswitchable sensors, upconverting nanoparticles, and luminescence decay time .

Properties

IUPAC Name

potassium;1-hydroxy-4-[[4-(2-hydroxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O7S2.K/c21-9-10-28(23,24)13-7-5-12(6-8-13)19-20-16-11-17(29(25,26)27)18(22)15-4-2-1-3-14(15)16;/h1-8,11,21-22H,9-10H2,(H,25,26,27);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQBTLSWGJASRO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCO.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15KN2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50746880
Record name Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156122-91-7
Record name Potassium (4Z)-4-{2-[4-(2-hydroxyethanesulfonyl)phenyl]hydrazinylidene}-1-oxo-1,4-dihydronaphthalene-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50746880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chromoionophore XVII
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